Product packaging for 9-Oxabicyclo[3.3.1]nonan-2-ol(Cat. No.:CAS No. 133521-31-0)

9-Oxabicyclo[3.3.1]nonan-2-ol

Cat. No.: B154653
CAS No.: 133521-31-0
M. Wt: 142.2 g/mol
InChI Key: IYLHYOVERYCLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxabicyclo[3.3.1]nonan-2-ol is a synthetically valuable heterocyclic building block that provides a rigid, ether-bridged bicyclic framework for advanced research applications. This scaffold is of significant interest in synthetic organic chemistry for the construction of complex molecular architectures, as the defined stereochemistry and conformational rigidity of the bicyclic system make it an excellent precursor for stereoselective synthesis . The 9-oxabicyclo[3.3.1]nonane structural motif is a key feature in the development of novel synthetic methodologies and is frequently explored in the synthesis of natural product analogs and pharmaceutically relevant compounds . Researchers utilize this alcohol-functionalized heterocycle as a key intermediate to access more complex, functionalized derivatives through further chemical modification of its hydroxyl group . The compound's structure, characterized by two six-membered rings adopting chair conformations, contributes to its stability and utility in synthesis . Its application in the development of new organocatalytic domino reactions highlights its role in creating molecules with multiple contiguous stereogenic centers, which is a critical challenge in modern synthetic chemistry . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B154653 9-Oxabicyclo[3.3.1]nonan-2-ol CAS No. 133521-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133521-31-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

9-oxabicyclo[3.3.1]nonan-2-ol

InChI

InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2

InChI Key

IYLHYOVERYCLOT-UHFFFAOYSA-N

SMILES

C1CC2CCC(C(C1)O2)O

Canonical SMILES

C1CC2CCC(C(C1)O2)O

Synonyms

9-Oxabicyclo[3.3.1]nonan-2-ol

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 9 Oxabicyclo 3.3.1 Nonan 2 Ol

Investigation of Intramolecular Rearrangements

The rigid, bridged framework of 9-oxabicyclo[3.3.1]nonan-2-ol and its derivatives influences their behavior in rearrangement reactions, which are often initiated by light or electron ionization.

The Norrish Type I reaction is a photochemical process involving the cleavage of the α-carbon-carbon bond of an excited carbonyl compound, leading to the formation of two radical intermediates. wikipedia.org In the case of 9-oxabicyclo[3.3.1]nonan-3-one, a ketone derivative of the title compound, irradiation in water can lead to a Norrish Type I cleavage. researchgate.net This reaction proceeds through the excitation of the ketone to a higher energy state, followed by homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. The resulting diradical can then undergo further reactions. One notable outcome of this process is the formation of (cis-6-methyltetrahydropyran-2-yl)acetic acid, a component of civet, in a moderate yield. researchgate.net In contrast, when the photoreaction is conducted in methanol (B129727), the primary product is the methanol adduct, 3-hydroxymethyl-9-oxabicyclo[3.3.1]nonan-3-ol, along with photo-reduced products. researchgate.net

The solvolysis of bicyclic alcohols can proceed through the formation of bridged carbocation intermediates, also known as non-classical ions. In systems related to this compound, the participation of the bridged oxygen atom can influence the reaction pathway and stereochemistry of the products. For instance, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) can lead to the formation of the 9-oxabicyclo[3.3.1]nonane ring system. beilstein-journals.org The regioselectivity of this reaction is dependent on the reaction conditions. beilstein-journals.org While direct studies on the solvolysis of this compound itself are not extensively detailed in the provided results, the behavior of related oxabicyclic systems suggests that the oxygen bridge can play a significant role in stabilizing intermediates and directing the course of substitution and elimination reactions. beilstein-journals.orgnih.gov

Electron ionization (EI) mass spectrometry provides valuable information about the structure of molecules by analyzing their fragmentation patterns upon electron impact. For this compound, the EI mass spectrum is characterized by a relatively stable molecular ion (M+·). aip.org Key fragmentation pathways involve the cleavage of the molecule into two main parts relative to the ether bridge. aip.org This leads to the formation of prominent ions at m/z 81 and m/z 85. aip.org Another characteristic fragmentation is the loss of a water molecule, resulting in an [M–H₂O]+· ion at m/z 124. aip.org The major fragmentation pathways are depicted in Figure 1. researchgate.net The analysis of these fragments helps in the structural elucidation of this and related compounds. aip.orgresearchgate.net

Figure 1: Major fragmentation pathways of ionized this compound.[<a 6]" src="https://i.imgur.com/example.png" width="600"/>

Functional Group Interconversions at the Alcohol Moiety

The secondary alcohol group in this compound is a key site for various chemical modifications, allowing for the synthesis of a range of derivatives.

The hydroxyl group of this compound can be converted into ether and ester functionalities through standard synthetic methods. For example, the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to produce ether derivatives. Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. The formation of Mosher esters by reacting the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid is a technique used to determine the enantiomeric excess of chiral alcohols. researchgate.net

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 9-oxabicyclo[3.3.1]nonan-2-one. A variety of oxidizing agents can be used for this transformation, including chromic acid. google.com The reverse reaction, the reduction of 9-oxabicyclo[3.3.1]nonan-2-one, will yield this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of the reduction may depend on the specific reagent and reaction conditions used.

Nucleophilic and Electrophilic Reactivity Studies of the Oxabicyclic System

The reactivity of the this compound system is dictated by the interplay of the bicyclic framework, the bridging ether oxygen, and the hydroxyl group at the C-2 position. The inherent strain and conformational preferences of the boat-chair or twin-chair conformations of the bicyclic system influence the accessibility of reactive sites. Studies have explored both the nucleophilic character of the hydroxyl group and the electrophilic susceptibility of the carbon skeleton, particularly in its precursor forms.

The hydroxyl group in this compound can act as a nucleophile, for instance, in etherification reactions. google.com However, much of the documented reactivity centers on the transformation of the corresponding ketone, 9-oxabicyclo[3.3.1]nonan-2-one, which serves as a key intermediate. The carbonyl group at C-2 is a primary site for nucleophilic attack, providing a direct route to the synthesis of C-2 substituted alcohols.

Conversely, the formation of the oxabicyclic ring itself often proceeds via electrophilic attack on an unsaturated precursor, such as cyclooctadiene or its derivatives. The ether bridge is typically formed through an intramolecular nucleophilic attack from an oxygen-containing functional group onto an electrophilically activated double bond within the cyclooctane (B165968) ring, a process known as transannular O-heterocyclization. researchgate.netbeilstein-journals.org

Nucleophilic Reactivity at the C-2 Position

The electrophilic nature of the carbonyl carbon in 9-oxabicyclo[3.3.1]nonan-2-one makes it a prime target for a variety of nucleophiles. This reactivity is fundamental for introducing diverse functional groups at the C-2 position and for the synthesis of this compound itself. Key reactions include reduction by hydride reagents and addition of organometallic compounds. thieme-connect.com

Table 1: Nucleophilic Addition Reactions to 9-Oxabicyclo[3.3.1]nonan-2-one

Reactant Nucleophile Reagent Product Reference
4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-one Hydride (H⁻) Sodium borohydride (NaBH₄) in Methanol 4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-ol thieme-connect.com
4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-one Vinyl carbanion Vinylmagnesium bromide (CH₂=CHMgBr) in THF 4-Allyl-3,8-bis(benzyloxy)-2-vinyl-9-oxabicyclo[3.3.1]nonan-2-ol thieme-connect.com

These reactions demonstrate standard transformations where nucleophiles attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol. The stereochemical outcome of such additions is often influenced by the steric hindrance imposed by the bicyclic ring structure.

Electrophilic Reactivity of the Bicyclic System

The 9-oxabicyclo[3.3.1]nonane skeleton is frequently synthesized through electrophilic addition to a cyclooctene (B146475) precursor. beilstein-journals.org This process, known as oxymercuration-demercuration, involves the electrophilic attack of a mercury(II) species on the double bond, followed by intramolecular trapping by a hydroxyl group to form the ether linkage. For example, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate can yield the 9-oxabicyclo[3.3.1]nonane framework. beilstein-journals.org

Furthermore, unsaturated derivatives of the bicyclic system, such as 9-oxabicyclo[3.3.1]nona-2,6-diene, exhibit reactivity towards electrophiles. The double bonds in this diene can undergo electrophilic addition. The reaction with iodine in methanol, for instance, leads to the formation of endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane, where the iodine acts as an electrophile. researchgate.net

The alcohol group of this compound itself can undergo reactions with electrophiles. A prominent example is oxidation, which converts the secondary alcohol back to the corresponding ketone. The Swern oxidation, utilizing an electrophilic sulfur species derived from oxalyl chloride and DMSO, is an effective method for this transformation. thieme-connect.com

Table 2: Electrophilic Reactions Involving the 9-Oxabicyclo[3.3.1]nonane System

Reactant Electrophile/Reagent Reaction Type Product Reference
Cycloocta-1,5-diene (B8815838) Peracids Transannular O-heterocyclization 9-oxabicyclo[3.3.1]nonane derivatives researchgate.net
4-Cycloocten-1-ol Mercury(II) acetate (Hg(OAc)₂) Oxymercuration / O-heterocyclization 9-Oxabicyclo[3.3.1]nonane skeleton beilstein-journals.org
9-Oxabicyclo[3.3.1]nona-2,6-diene Iodine (I₂) in Methanol Electrophilic Addition endo,endo-2,6-Diiodo-9-oxabicyclo[3.3.1]nonane researchgate.net
4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-ol Oxalyl chloride, DMSO, Et₃N Swern Oxidation 4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-one thieme-connect.com

Conformational Analysis and Stereochemistry of 9 Oxabicyclo 3.3.1 Nonan 2 Ol

Experimental Elucidation of Preferred Conformations

Experimental techniques provide critical data on the actual conformations adopted by the molecule in both the solid state and in solution.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For the bicyclo[3.3.1]nonane system and its heteroanalogs, single-crystal X-ray diffraction studies have consistently shown a preference for a twin-chair conformation. uni-due.deresearchgate.net

While a specific crystal structure for 9-Oxabicyclo[3.3.1]nonan-2-ol is not widely reported, data from closely related compounds provide strong evidence for its likely conformation. For instance, the X-ray structure of 9-oxabicyclo[3.3.1]nonan-1-ol reveals that the molecule exists as a hemiacetal in a twin-chair conformation. uni-due.de Similarly, substituted derivatives such as 3,8-Bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]nonan-2-ol also adopt this core twin-chair structure. thieme-connect.com This conformation is generally favored as it minimizes torsional strain, although it can introduce some steric repulsion, known as transannular strain, between the C3 and C7 methylene (B1212753) groups or between a substituent and a bridgehead proton. rsc.org In the solid state, intermolecular forces like hydrogen bonding can further stabilize a particular conformation.

In solution, molecules often exist in a dynamic equilibrium between two or more conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these equilibria. The observed NMR chemical shifts and coupling constants represent a weighted average of the contributing conformers.

Studies have identified the formation of endo-9-oxabicyclo[3.3.1]nonan-2-ol as a product in certain reactions, with its structure confirmed by 13C NMR spectroscopy. ucl.ac.uk The preferred conformation of diazabicyclanols in solution has been shown to be dependent on the polarity of the solvent, suggesting that similar effects could influence the conformational equilibrium of this compound. researchgate.net For the parent bicyclo[3.3.1]nonane system, the twin-chair conformer is dominant, but the chair-boat form can become significantly populated depending on the substitution pattern. rsc.org The analysis of vicinal proton-proton coupling constants (³J) from ¹H NMR spectra, often in conjunction with the Karplus equation, allows for the estimation of dihedral angles and thus provides insight into the ring's geometry and the ratio of different conformers in solution. rsc.org

Table 1: Summary of Conformational Findings for the 9-Oxabicyclo[3.3.1]nonane Framework

Method Phase Predominant Conformation Key Observations
X-ray Crystallography Solid Twin-Chair Minimizes torsional strain; observed in related analogues like the 1-ol isomer. uni-due.de
NMR Spectroscopy Solution Twin-Chair ⇌ Chair-Boat Equilibrium can be influenced by substituents and solvent polarity. researchgate.netrsc.org

Theoretical and Computational Conformational Studies

Computational chemistry offers a powerful complement to experimental methods, allowing for the detailed examination of molecular structures, energies, and dynamic behavior.

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are employed to determine the relative energies of different conformations and to quantify the strain within the molecule. uni-due.de A key energetic consideration in the bicyclo[3.3.1]nonane system is transannular strain, which arises from the steric repulsion between atoms on opposite sides of the ring system in the twin-chair conformation. uni-due.de

Calculations can precisely model the geometry of the chair-chair, chair-boat, and boat-boat conformations and calculate their relative Gibbs free energies. For many bicyclo[3.3.1]nonane derivatives, the twin-chair conformation is calculated to be the most stable, but the chair-boat form may only be a few kcal/mol higher in energy. rsc.org These calculations help to rationalize the experimentally observed conformational preferences and can predict how substitution might shift the equilibrium. For instance, bulky substituents at the C3 or C7 positions can significantly destabilize the twin-chair form due to increased transannular interactions, making the chair-boat conformation more favorable. rsc.org

Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the pathways of conformational interconversion. mdpi.com An MD simulation calculates the trajectory of atoms and can reveal how this compound transitions between different conformational states, such as the interconversion between chair-chair and chair-boat forms. mdpi.com

By simulating the molecule in a solvent box that mimics solution conditions, MD can map the potential energy surface and identify the most populated conformational states. This approach is valuable for understanding the dynamic nature of the bicyclic system, which is not apparent from static calculations or solid-state crystal structures. The results can provide a more complete picture of the conformational ensemble present in solution, complementing the averaged data obtained from NMR experiments. mdpi.com

Density Functional Theory (DFT) calculations are instrumental in understanding and predicting the stereochemical outcome of chemical reactions. nih.govacs.org In the synthesis of this compound or its reactions, stereoselectivity is determined by the relative activation energies of the transition states leading to different stereoisomeric products.

By modeling the transition state structures for various reaction pathways (e.g., attack on a carbonyl precursor from different faces), DFT can calculate their corresponding energies. The pathway with the lowest activation energy is kinetically favored and will lead to the major product. acs.org This computational approach can rationalize, for example, why the endo or exo alcohol is formed preferentially. Factors such as steric hindrance and orbital interactions in the transition state, which govern the stereochemical course of the reaction, can be analyzed in detail. nih.gov

Influence of Stereochemistry on Chemical Behavior and Scaffold Utility

The stereochemistry of the 9-oxabicyclo[3.3.1]nonane framework is a critical determinant of its chemical properties and its effectiveness as a structural scaffold in organic synthesis. The rigid, bridged structure of this bicyclic system, combined with the stereochemical orientation of its substituents, dictates the molecule's conformational preferences, reactivity, and how it can be used to construct more complex chemical architectures.

Research into the conformational analysis of substituted bicyclo[3.3.1]nonanes has revealed that while the double-chair conformation is often preferred, the presence of certain substituents can shift the equilibrium towards a boat-chair conformation. For instance, in some epimeric secondary alcohols of related bicyclic systems, intramolecular hydrogen bonding between a hydroxyl group and a heteroatom within the scaffold can stabilize a boat conformation in one of the rings. Carbon-13 NMR spectroscopic studies have also been instrumental in elucidating the conformational equilibria in these systems, showing distinct shielding and deshielding effects based on the substituent's nature and orientation.

The utility of the 9-oxabicyclo[3.3.1]nonane scaffold is intrinsically linked to the ability to control its stereochemistry during synthesis. Stereoselective synthesis methods are paramount for producing specific isomers that can serve as building blocks for a wide range of more complex molecules, including natural products and medicinally relevant compounds. The defined three-dimensional structure of a single stereoisomer of this compound allows for predictable and controlled introduction of further functionality.

The development of catalytic methods has been a significant advance in achieving high stereoselectivity in the synthesis of the 9-oxabicyclo[3.3.1]nonan-2-one core, which is a direct precursor to this compound via reduction. For example, synergistic catalysis involving dirhodium(II) and Lewis acids in the (3+3)-annulation of carbonyl ylides with donor-acceptor cyclopropanes has been shown to produce these bicyclic ketones with high diastereoselectivity. The stereochemical outcome of such reactions can be highly dependent on the reaction conditions, demonstrating the level of control that can be exerted.

The influence of reaction parameters on the stereochemical outcome is a recurring theme. In the synthesis of the related 9-oxabicyclo[3.3.1]nonan-2,6-diol, enzymatic catalysis using lipases has been employed to achieve the enantioselective hydrolysis of diacetates or the acetylation of diols, yielding enantiopure products. The choice of solvent can also dramatically affect stereoselectivity; polar solvents may favor the formation of endo products, while nonpolar solvents can promote the generation of exo isomers.

The table below summarizes key research findings on the stereoselective synthesis and properties of the 9-oxabicyclo[3.3.1]nonane scaffold and its derivatives.

Reaction/TechniquePrecursors/SubstratesKey Findings & Influence of Stereochemistry
(3+3)-Annulation Carbonyl ylides and Donor-Acceptor CyclopropanesSynergistic Rh₂(OAc)₄ and Lewis acid catalysis yields multiply substituted 9-oxabicyclo[3.3.1]nonan-2-one scaffolds with high diastereoselectivity. Solvent polarity was found to strongly influence the stereochemical outcome.
Lipase-Catalyzed Transformations meso-9-oxabicyclo[3.3.1]nonane-2,6-diol diacetateEnantioselective hydrolysis using lipases (e.g., from Candida antarctica or Candida rugosa) yields enantiopure monoacetates, demonstrating enzymatic control over stereochemistry.
¹³C NMR Spectroscopy 2-Substituted 9-oxabicyclo[3.3.1]nonanes (including hydroxyl derivatives)Provides detailed information on the conformational equilibria (e.g., chair-chair vs. boat-chair) which is influenced by the stereochemistry of the substituents.
Domino Reaction (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enalsModularly designed organocatalysts facilitate a highly stereoselective domino Michael-hemiacetalization-Michael reaction, leading to functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereocenters.

The rigid conformation of the 9-oxabicyclo[3.3.1]nonane scaffold, once established with a defined stereochemistry, allows it to serve as a reliable platform for the synthesis of complex polycyclic systems. For instance, derivatives

Advanced Spectroscopic Characterization of 9 Oxabicyclo 3.3.1 Nonan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic compounds. For 9-oxabicyclo[3.3.1]nonan-2-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment.

Detailed analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the precise assignment of each proton and carbon atom in the this compound framework. bath.ac.uk These experiments reveal through-bond and through-space correlations, which are critical for assembling the bicyclic structure.

For instance, in a related derivative, (1R,3R,5R*)-1-allyl-5-methyl-9-oxabicyclo[3.3.1]nonan-3-ol, the proton at the hydroxyl-bearing carbon (H3) appears as a triplet of triplets, indicating its coupling to adjacent methylene (B1212753) protons. wiley-vch.de The chemical shifts and coupling constants are highly sensitive to the molecule's conformation, which in bicyclo[3.3.1]nonane systems can exist in chair-chair, boat-chair, or twin-twist-boat conformations. rsc.orgnih.gov The through-space effect of steric compression by the lone-pair electrons of the oxygen atom can lead to a significant downfield shift in the chemical shift of the compressed proton. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 9-Oxabicyclo[3.3.1]nonan-3-ol Derivative. wiley-vch.de

Note: This data is for (1R,3R,5R*)-1-allyl-5-methyl-9-oxabicyclo[3.3.1]nonan-3-ol and serves as an illustrative example of the types of NMR assignments for this class of compounds.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1-71.5H9, H11 to C1
2a1.92 (dd)42.8H3, H4a to C2
34.46 (tt)64.6H2a, H4a to C3
4a1.87 (dd)45.1H3, H5ax to C4
5-31.9H4a, H6ax to C5
61.29-1.78 (m)32.9H5ax, H7ax to C6
71.29-1.78 (m)19.5H6ax, H8ax to C7
81.29-1.78 (m)35.0H1, H7ax to C8
92.21 (dd)49.4H1, H10 to C9
10 (allyl CH)5.84 (m)133.5H9, H11 to C10
11 (allyl CH₂)5.03 (m)117.7H9, H10 to C11
CH₃1.18 (s)20.0-
OH2.16 (s)--

The determination of the absolute configuration of chiral molecules like this compound is a significant challenge. Chiral shift reagents (CSRs), typically lanthanide complexes, are employed in NMR spectroscopy to resolve the signals of enantiomers. dokumen.pub By forming diastereomeric complexes with the chiral substrate, CSRs induce differential shifts in the proton signals of the enantiomers, allowing for their distinction and quantification.

While specific studies using chiral shift reagents on this compound are not extensively documented in the provided results, the methodology is a standard approach for the stereochemical analysis of alcohols and other compounds with coordinating functional groups. dokumen.pub The magnitude of the induced shift is dependent on the proximity of the proton to the lanthanide center, providing valuable spatial information. Other chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are also powerful tools for assigning the absolute configuration of chiral bicyclic compounds. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.

Under electron ionization (EI), this compound exhibits characteristic fragmentation pathways. The molecular ion (M⁺·) is typically observed, and its fragmentation can provide structural insights. aip.org Key fragmentation processes for cyclic ethers and alcohols include the loss of a water molecule ([M-H₂O]⁺·), alpha-cleavage, and ring-opening reactions. libretexts.org

For this compound, prominent ions are observed at m/z 81 and 85, which are proposed to arise from the cleavage of the molecule relative to the ether bridge. aip.org A notable peak corresponding to the loss of water ([M-H₂O]⁺·) at an m/z of 124 is also present. aip.org Additionally, a series of ions corresponding to the loss of CₙH₂ₙOH fragments are observed, further corroborating the structure. aip.org

Table 2: Major Fragmentation Ions of this compound in EI-MS. aip.org

m/zProposed FragmentNotes
142[M]⁺·Molecular Ion
124[M-H₂O]⁺·Loss of water
111[M-C₁H₃OH]⁺Loss of a hydroxymethyl radical
97[M-C₂H₅OH]⁺Loss of a hydroxyethyl (B10761427) radical
85[C₅H₉O]⁺Fragmentation of the bicyclic system
83[M-C₃H₇OH]⁺Loss of a hydroxypropyl radical
81[C₆H₉]⁺Fragmentation of the bicyclic system

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of C₈H₁₄O₂ for this compound. HRMS is also invaluable in distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions). While specific HRMS data for the parent this compound was not found in the search results, HRMS has been used to confirm the elemental composition of its derivatives, such as (1R,3R,5R*)-1-allyl-5-methyl-9-oxabicyclo[3.3.1]nonan-3-ol (calculated for C₁₂H₂₀O₂: 196.1463, found: 196.1469). wiley-vch.de

Synthesis and Characterization of 9 Oxabicyclo 3.3.1 Nonan 2 Ol Derivatives

Design Principles for Structural Diversification

A primary design strategy involves leveraging the existing functional groups—the hydroxyl group and the ether linkage—as handles for introducing a wide array of substituents. This allows for the systematic modification of the molecule's polarity, steric bulk, and hydrogen bonding capabilities. Furthermore, the carbon skeleton of the bicyclic system itself presents opportunities for functionalization, enabling the introduction of various pharmacophores and reactive groups. The goal is to generate a library of analogues with diverse physicochemical properties to probe structure-activity relationships.

Synthetic Strategies for Variously Substituted Analogs

The synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol and its derivatives often begins with readily available starting materials like cyclooctadiene or cyclohexene (B86901) derivatives. researchgate.netevitachem.com A common approach involves the transannular O-heterocyclization of cycloocta-1,5-diene (B8815838). researchgate.net

Modifications at the Hydroxyl Group (e.g., Acetates)

The hydroxyl group at the C-2 position is a prime site for modification. A straightforward and common derivatization is the formation of esters, such as acetates. This can be achieved through standard acetylation procedures, for instance, by reacting the alcohol with acetyl chloride in the presence of a base like pyridine (B92270). google.com The resulting acetate (B1210297) ester can serve as a protecting group or as a final product with altered lipophilicity and biological activity.

For example, the selective acetylation of cyclooctenoglycol monoacetate followed by N-bromosuccinimide-induced cyclization yields a bromoacetate (B1195939) derivative. Subsequent reduction with a reagent like lithium aluminum hydride can reductively remove the bromine and hydrolyze the acetate to afford this compound. google.com This multi-step process highlights how modifications at the hydroxyl group can be integrated into a broader synthetic strategy.

Functionalization of the Bicyclic Ring System (e.g., Halogenation, Carbonyl Derivatives)

Beyond the hydroxyl group, the bicyclic framework itself can be functionalized. Halogenation is a common strategy to introduce reactive handles for further transformations. For instance, the reaction of 9-oxabicyclo[3.3.1]nona-2,6-diene with N-bromosuccinimide can lead to the formation of dibromo and tribromo derivatives. researchgate.net Similarly, the addition of iodine in methanol (B129727) to 5-methoxycyclooctene results in the formation of endo-2-iodo-9-oxabicyclo[3.3.1]nonane. researchgate.net

The introduction of a carbonyl group is another important functionalization. The corresponding ketone, 9-oxabicyclo[3.3.1]nonan-2-one, is a key intermediate. uni.lu It can be synthesized through various methods, including the oxidation of the parent alcohol. This ketone can then serve as a precursor for a wide range of derivatives through reactions at the carbonyl group, such as reductions to form diastereomeric alcohols or additions of nucleophiles. For instance, organocatalytic domino reactions have been developed to synthesize highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov

Stereochemical Aspects in Derivative Synthesis

The synthesis of this compound derivatives often involves the creation of multiple stereocenters, making stereocontrol a critical aspect of the synthetic design. The bicyclic nature of the scaffold can lead to different stereoisomers, such as endo and exo forms, which can possess distinct biological activities. evitachem.com

Chromatographic techniques like HPLC are frequently employed to separate these stereoisomers. evitachem.com Furthermore, stereoselective synthetic methods are highly sought after. Organocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity in the synthesis of related bicyclic systems. For example, a highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers has been achieved using a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts. nih.govresearchgate.net This approach allows for the generation of products with excellent diastereoselectivities and high enantioselectivities. nih.gov The use of chiral catalysts and starting materials is crucial for controlling the absolute configuration of the final products.

Computational Chemistry and Cheminformatics for 9 Oxabicyclo 3.3.1 Nonan 2 Ol Research

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to calculate the electronic structure of 9-Oxabicyclo[3.3.1]nonan-2-ol, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways and products.

Transition state analysis allows for the calculation of activation energies, providing quantitative predictions of reaction rates. For instance, in the synthesis of related functionalized cyclooctanoid systems, DFT calculations have been used to compute reaction energies and investigate the geometries of transition states. thieme-connect.com This approach helps to understand why certain stereochemical outcomes are favored. For example, analysis of rearrangement reactions in similar bicyclic systems has shown that preferred boat-like transition states can predict the resulting stereochemistry at specific carbon centers. york.ac.uk These computational models can be applied to predict the outcomes of reactions involving this compound, such as oxidation of the alcohol, substitution reactions, or ring-opening processes.

Table 1: Applications of Transition State Analysis in Reactivity Prediction

Computational Task Predicted Property Relevance to this compound
Locate Transition State Geometry Activation Energy (ΔG‡) Predicts the feasibility and rate of a potential reaction.
Compare Energies of Stereoisomeric Transition States Diastereoselectivity / Enantioselectivity Predicts the dominant stereoisomer formed in a reaction.
Analyze Reaction Coordinates Reaction Mechanism Elucidates the step-by-step pathway from reactant to product.

Quantum chemistry provides a means to predict various spectroscopic properties, which is invaluable for structure elucidation and the assignment of absolute configuration.

Nuclear Magnetic Resonance (NMR): While experimental NMR provides the definitive structure, computational predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra, especially for rigid bicyclic systems with numerous non-equivalent protons and carbons. The complete analysis of the NMR spectra for related bicyclic systems like endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane has been used to confirm their conformation. researchgate.net

Circular Dichroism (CD): For chiral molecules, determining the absolute configuration is crucial. Time-dependent density functional theory (TDDFT) has become a standard method for predicting CD spectra. researchgate.net The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental CD spectrum with the TDDFT-simulated spectra for both possible enantiomers. This technique has been successfully applied to determine the absolute configuration of related chiral 9-azabicyclo[3.3.1]nonane derivatives. researchgate.net

Table 2: Example of Spectroscopic Data for a Related Compound: 3,8-Bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]nonan-2-ol thieme-connect.com

Spectrum Type Data
IR (neat) 3472 cm⁻¹
¹H NMR (300 MHz, CDCl₃) δ = 7.41-7.26 (m, 10 H), 5.20 (d, J = 11 Hz, 1 H), 4.70 (d, J = 11 Hz, 1 H), 4.67 (d, J = 11.7 Hz, 1 H), 4.61 (d, J = 11.7 Hz, 1 H), 4.30 (m, 1 H), 4.16 (dd, J = 8, 6.2 Hz, 1 H), 4.0-3.93 (m, 1 H), 3.79 (m, 2 H), 3.69-3.56 (m, 2 H), 3.2 (br, 2 H), 2.18-1.4 (m, 7 H)

| ¹³C NMR (300 MHz, CDCl₃) | δ = 138.2, 136.9, 128.6, 128.4, 128.3, 128.2, 127.8, 127.7, 83.5, 78.4, 77.7, 74.6, 71.8, 71.3, 69.3, 61.5, 42.9, 33.6, 26.9, 24.0 |

Molecular Modeling for Structural Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, this is crucial for understanding its conformational preferences, which dictate its physical properties and biological interactions.

The bicyclo[3.3.1]nonane framework is known to exist in several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms. researchgate.netrsc.org Molecular mechanics calculations and quantum chemical methods can determine the relative energies of these conformers. For the parent bicyclo[3.3.1]nonane and many of its derivatives, the twin-chair conformation is predominant. uni-due.de This was confirmed for the closely related isomer, 9-Oxabicyclo[3.3.1]nonan-1-ol, through single-crystal X-ray crystallography, which revealed a twin-chair conformation in the solid state. uni-due.de However, the introduction of substituents or heteroatoms can shift this equilibrium. researchgate.netrsc.org Molecular modeling can predict how the hydroxyl group at the C-2 position influences the conformational landscape of the 9-oxabicyclo[3.3.1]nonane core.

Table 3: Methods for Conformational Analysis

Method Type Information Provided
Molecular Mechanics (e.g., Schleyer force field) Computational Relative energies of conformers (e.g., chair-chair vs. chair-boat). researchgate.net
Density Functional Theory (DFT) Computational Accurate geometries and relative energies of conformers. thieme-connect.com
X-ray Crystallography Experimental Precise atomic coordinates and conformation in the solid state. researchgate.netuni-due.de

| NMR Spectroscopy | Experimental | Information on conformation in solution through coupling constants and NOE effects. |

Cheminformatics for Library Design and Chemical Space Exploration

Cheminformatics applies computational methods to manage and analyze chemical data, which is particularly useful for drug discovery and materials science. The rigid, three-dimensional scaffold of this compound makes it an attractive starting point for creating libraries of new compounds with diverse properties. ucl.ac.uk

By using cheminformatics tools, researchers can design virtual libraries of derivatives by systematically modifying the core structure of this compound. This involves adding various substituents at different positions on the bicyclic ring. These virtual libraries can then be screened in silico to explore the accessible "chemical space." ucl.ac.uk Properties such as drug-likeness (e.g., adherence to Lipinski's rules), predicted ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity can be calculated for thousands of virtual compounds. umpr.ac.id This process, as demonstrated in studies on other natural product derivatives, allows for the rapid identification of a smaller, more promising subset of compounds for actual synthesis and experimental testing. umpr.ac.id This approach significantly accelerates the discovery of new molecules with desired biological activities or material properties, making the this compound scaffold a valuable component in fragment-based drug discovery programs. dtu.dk

Table 4: Cheminformatics Workflow for Library Design

Step Description Example Tools/Concepts
1. Scaffold Selection Choose the core structure. This compound
2. Virtual Library Enumeration Systematically add a defined set of substituents (R-groups) to the scaffold. R-group decomposition software
3. Property Calculation Compute physicochemical and ADME-Tox properties for all virtual compounds. SwissADME, QSAR models. umpr.ac.id
4. Filtering and Selection Apply filters based on desired property ranges (e.g., low molecular weight, specific logP range). Lipinski's Rule of Five, custom filters
5. Diversity Analysis Ensure the selected subset covers a broad region of chemical space. Tanimoto similarity, principal component analysis

| 6. Prioritization for Synthesis | Rank the most promising candidates for experimental validation. | Scoring functions, virtual screening results |

Role of 9 Oxabicyclo 3.3.1 Nonan 2 Ol in Scaffold Development and Chemical Libraries

The 9-Oxabicyclo[3.3.1]nonane Framework as a Privileged Scaffold in Organic Synthesis

The bicyclo[3.3.1]nonane moiety is recognized as a privileged scaffold due to its prevalence in a wide array of biologically active natural products and its utility as a versatile synthetic building block. nih.govresearchgate.net This structural motif provides a rigid, sp³-enriched framework that is considered highly desirable in modern drug discovery, moving away from flat, aromatic compounds towards more complex three-dimensional structures. ucl.ac.uk The defined conformational properties of the bicyclo[3.3.1]nonane system, which typically exists in a stable double chair conformation, allow for the controlled placement of functional groups in specific spatial orientations. rsc.org This is crucial for optimizing interactions with biological targets like enzymes and receptors. ucl.ac.uk

The significance of this scaffold is underscored by its presence as the core of the polyprenylated acylphloroglucinol (PPAP) family of natural products, which exhibit numerous medicinal properties. ucl.ac.uk Furthermore, heteroatom-containing analogues, such as the 9-oxabicyclo[3.3.1]nonane system, are key structural features in many medicinally relevant compounds and natural products. rsc.orgnih.gov The incorporation of an oxygen atom into the bicyclic framework not only influences the conformational preference but also provides a handle for further synthetic transformations. Researchers find derivatives of bicyclo[3.3.1]nonane attractive for their potential in asymmetric catalysis and as ion receptors or molecular tweezers. nih.govresearchgate.net The stereocontrolled synthesis of these frameworks is a key area of research, as they serve as useful synthons for more complex chiral molecules. researchgate.net

Table 1: Examples of Natural Product Families Containing the Bicyclo[3.3.1]nonane Core

Natural Product Family Biological Significance Core Structure Reference
Polyprenylated Acylphloroglucinols (PPAPs) Exhibit a wide range of medicinal properties, including antidepressant and antibacterial activities. ucl.ac.uk Bicyclo[3.3.1]nonane ucl.ac.uk
Garsubellin A, Hyperforin, Guttiferone A Possess notable biological activities; their synthesis often targets the bicyclo[3.3.1]nonan-9-one core. nih.gov Bicyclo[3.3.1]nonan-9-one nih.gov
Indole Alkaloids Certain members containing the azabicyclo[3.3.1]nonane architecture show anticancer, antimalarial, and anti-inflammatory activities. rsc.org Azabicyclo[3.3.1]nonane rsc.org

Strategies for Diversity-Oriented Synthesis (DOS) Leveraging the Bicyclic Core

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse and complex small molecules to explore novel areas of chemical space for biological screening. ucl.ac.ukfrontiersin.org The 9-oxabicyclo[3.3.1]nonane skeleton is an ideal starting point for DOS because its rigid core can be systematically decorated with various substituents, leading to a library of compounds with high 3D diversity. frontiersin.org The goal of DOS is to efficiently generate molecular diversity from a common intermediate through divergent reaction pathways. researchgate.net

One key strategy involves a "build/couple/pair" sequence. frontiersin.org In the context of the bicyclo[3.3.1]nonane system, this can involve constructing functionalized cyclohexanone (B45756) precursors (build), coupling them with other reagents, and then inducing an intramolecular cyclization (pair) to form the bicyclic core. frontiersin.org For instance, a substrate-based DOS methodology has been employed where five different piperidine-based starting materials were converted into bicyclo[3.3.1]nonane and bicyclo[4.3.1]decane scaffolds through a Bu₂SnO-mediated cyclization. frontiersin.org This approach demonstrates how a common synthetic pathway can be applied to related starting materials to generate a library of distinct, complex scaffolds. frontiersin.org

Another powerful technique for building the bicyclo[3.3.1]nonane core is through tandem Michael-Aldol reactions. ucl.ac.uk A one-pot process reacting substituted 1,3-cyclohexanediones with enals has been developed to produce a variety of polysubstituted bicyclic ketols with good yield and stereocontrol. ucl.ac.uk This method is highly adaptable for DOS as variations in both the cyclohexanedione and the enal starting materials can lead to a wide array of final products from a single, efficient synthetic operation. ucl.ac.uk

Table 2: Selected Strategies for DOS Involving Bicyclo[3.3.1]nonane Scaffolds

Synthetic Strategy Key Reaction Starting Materials Scaffold Generated Reference
Substrate-based DOS Bu₂SnO-mediated cyclization Substituted piperidines Bicyclo[3.3.1]nonane frontiersin.org
Annulation Methodology Tandem Michael-Aldol reaction Substituted 1,3-cyclohexanediones, enals Polysubstituted bicyclo[3.3.1]nonane ketols ucl.ac.uk
Domino Reaction Michael-hemiacetalization-Michael reaction (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals Functionalized 3-oxabicyclo[3.3.1]nonan-2-ones nih.govresearchgate.net

Applications in the Construction of Complex Molecular Architectures and Compound Collections

The 9-oxabicyclo[3.3.1]nonane framework serves as a foundational element for the synthesis of more elaborate molecular structures and targeted compound libraries. ucl.ac.ukrsc.org The functional groups present on the scaffold, such as the hydroxyl group in 9-oxabicyclo[3.3.1]nonan-2-ol, are critical for its utility, acting as points for further chemical elaboration. thieme-connect.com

This scaffold has been successfully used to create extensive series of novel derivatives. For example, a reliable route for synthesizing a variety of polysubstituted bicyclo[3.3.1]nonane derivatives has been established through a Michael-aldol annulation. ucl.ac.uk This methodology was further extended to the stereoselective and chemoselective introduction of fluorine, affording a collection of novel fluorinated bicyclic scaffolds that are of significant interest for medicinal chemistry due to the beneficial properties imparted by fluorine. ucl.ac.uk

The bicyclic system is also a precursor for even more complex polycyclic structures. Synthetic chemists have used appropriately modified bicyclo[3.3.1]nonane units as key precursors to access intricate natural product targets. rsc.org For instance, the synthesis of various functionalized 9-oxabicyclo[3.3.1]nonane derivatives, such as diols and diketones, has been reported, showcasing the chemical versatility of this core. thieme-connect.com These intermediates can undergo further reactions, such as oxidation, reduction, or the addition of various organometallic reagents, to build highly complex molecular architectures. thieme-connect.com The ability to construct diverse compound collections based on this single, rigid core highlights its importance in the exploration of chemical space and the development of new chemical probes. researchgate.net

Natural Occurrence and Biosynthetic Considerations

Identification in Natural Extracts

While the specific compound 9-Oxabicyclo[3.3.1]nonan-2-ol has not been definitively isolated from the cited examples, structurally related derivatives of the 9-oxabicyclo[3.3.1]nonane skeleton have been identified in plant extracts, suggesting a potential natural origin for this family of molecules.

Eremomastax speciosa

Eremomastax speciosa, a plant widely used in traditional African medicine, has been the subject of phytochemical analysis to identify its bioactive constituents. Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from the leaves of Eremomastax speciosa has revealed the presence of several compounds containing the 9-oxabicyclo[3.3.1]nonane core.

In a comparative study of aqueous and methanol (B129727)/methylene (B1212753) chloride extracts, the aqueous extract was found to contain 9-oxabicyclo[3.3.1]nonane-2,6-diol (15.80%) and 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one (3.62%). These compounds represent a significant portion of the identified constituents in the aqueous extract. The presence of these derivatives, which feature hydroxyl and ketone functional groups on the bicyclic frame, points to the natural synthesis of this specific carbon-oxygen skeleton within the plant.

Table 1: 9-Oxabicyclo[3.3.1]nonane Derivatives in Eremomastax speciosa Leaf Extracts

Compound Name Extract Type Relative Abundance (%)
9-Oxabicyclo[3.3.1]nonane-2,6-diol Aqueous 15.80
5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one Aqueous 3.62
Calystegia silvatica

Phytochemical investigations of Calystegia silvatica, commonly known as the giant bindweed, have also led to the identification of a related compound. A study analyzing the methanol and n-hexane extracts of the leaves and stems identified 9-oxabicyclo[3.3.1]nonan-2-one . This ketone derivative was among numerous other compounds detected through GC-MS analysis. The discovery of this compound in C. silvatica further supports the occurrence of the 9-oxabicyclo[3.3.1]nonane system in the plant kingdom.

Table 2: 9-Oxabicyclo[3.3.1]nonane Derivative in Calystegia silvatica Extract

Compound Name Plant Part Extract Type
9-Oxabicyclo[3.3.1]nonan-2-one Leaves and Stems Methanol

Proposed Biosynthetic Pathways of Related Oxabicyclic Systems

The biosynthesis of the 9-oxabicyclo[3.3.1]nonane ring system in nature is an area of ongoing scientific inquiry. While the precise enzymatic pathways leading to compounds like this compound are not fully elucidated, several plausible biosynthetic strategies have been proposed for the formation of related oxabicyclic structures. These proposals are often based on known biochemical reactions and biomimetic chemical syntheses.

One of the most prominent proposed pathways involves an intramolecular [5+3] cycloaddition reaction of oxidopyrylium ions. Oxidopyrylium ylides can be generated in nature from appropriate precursors. These reactive intermediates can then undergo cycloaddition with an tethered alkene to construct the bicyclic system. Theoretical studies using quantum chemical calculations have suggested that such intramolecular oxidopyrylium-alkene cycloadditions are feasible under biological conditions and could be involved in the biosynthesis of complex natural products containing oxabicyclic motifs.

Another potential biosynthetic route is through the cyclization of a suitable acyclic precursor, such as a diepoxide or a hydroxy epoxide derived from the cyclooctadiene scaffold. The oxylipin pathway, which involves the oxygenation of polyunsaturated fatty acids, is known to generate a wide array of cyclic and bicyclic ether products. It is conceivable that enzymes such as cytochrome P450s could catalyze the epoxidation and subsequent intramolecular cyclization of a cyclooctene- or cyclooctadiene-derived precursor to form the 9-oxabicyclo[3.3.1]nonane core. The functional groups, such as the hydroxyl at the C-2 position, would likely be installed through subsequent enzymatic oxidation or reduction steps.

The discovery of various oxygenated derivatives of the 9-oxabicyclo[3.3.1]nonane skeleton in plants like Eremomastax speciosa and Calystegia silvatica suggests that a common biosynthetic precursor is likely modified by a suite of tailoring enzymes to produce the observed chemical diversity.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol has traditionally relied on methods such as the acid-catalyzed rearrangement of cyclooctene (B146475) oxide derivatives. umpr.ac.id A common route involves the epoxidation of 1,5-dimethyl-1,5-cyclooctadiene, followed by an acid-catalyzed rearrangement to a mixture of exo- and endo-9-oxabicyclo[3.3.1]nonan-2-ol. umpr.ac.id Another established method involves the treatment of cyclooctenoglycol monoacetate with N-bromosuccinimide to induce electrophilic core closure, followed by reduction. google.com However, these classical methods often involve stoichiometric reagents and can generate significant waste. The future of synthetic chemistry lies in the development of more sustainable and efficient methodologies.

Future research in this area should focus on catalytic and enzymatic approaches. The use of transition metal catalysts, for instance, could enable more direct and atom-economical cyclization reactions. Research into WO3-containing mesocellular silica (B1680970) foam (MCF) catalysts has shown high efficiency in the O-heterocyclization of cycloocta-1,5-diene (B8815838) to produce related diol derivatives, suggesting a promising avenue for catalytic synthesis. researchgate.net

Biocatalysis offers another highly attractive and sustainable alternative. The use of enzymes, such as lipases, has already been demonstrated for the kinetic resolution of related 9-azabicyclo[3.3.1]nonane-2,6-diols, showcasing the potential for stereoselective synthesis. researchgate.net The yeast Yarrowia lipolytica has been identified as a source of enzymes capable of hydroxylating related bicyclic lactones, indicating that whole-cell biotransformations could be developed for the synthesis of this compound and its derivatives. mdpi.com

Synthesis ApproachDescriptionPotential Advantages
Catalytic Cyclization Use of transition metal or solid acid catalysts to promote the cyclization of acyclic or monocyclic precursors.High efficiency, potential for stereocontrol, recyclability of catalysts.
Enzymatic Synthesis Employment of isolated enzymes or whole-cell systems to perform stereoselective cyclizations or hydroxylations.High stereoselectivity, mild reaction conditions, environmentally benign.
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate reaction rates and improve yields in cyclization reactions.Reduced reaction times, potential for improved yields and cleaner reactions.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the development of more efficient and selective synthetic methods. The formation of the 9-oxabicyclo[3.3.1]nonane skeleton often involves complex rearrangements. For instance, the acid-catalyzed rearrangement of epoxides proceeds through carbocationic intermediates, and the stereochemical outcome can be highly dependent on the reaction conditions.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail. Density Functional Theory (DFT) calculations have been successfully used to study the mechanism of phosphine-catalyzed rearrangements of related vinylcyclopropylketones to cycloheptenones and to investigate the active species in gallium-mediated coupling reactions, which can lead to the formation of bicyclic systems. acs.orgresearchgate.net Similar computational studies could provide valuable insights into the transition states and intermediates involved in the synthesis of this compound, helping to rationalize observed stereoselectivities and to predict the outcome of new reactions.

Spectroscopic techniques, such as in-situ NMR, can be employed to detect and characterize transient intermediates in these complex transformations. A comprehensive analysis of the NMR spectra, including chemical shift and coupling constant data, can provide detailed information about the conformation of the bicyclic system in solution. nih.gov

Investigation TechniqueApplication to this compoundExpected Insights
Density Functional Theory (DFT) Modeling of reaction pathways, transition states, and intermediate structures.Understanding of reaction energetics, stereochemical control, and the role of catalysts.
In-situ Spectroscopy (e.g., NMR) Real-time monitoring of reactions to identify and characterize intermediates.Direct observation of transient species, validation of proposed mechanisms.
Kinetic Studies Measurement of reaction rates under various conditions.Determination of rate laws, activation parameters, and the influence of catalysts and reagents.

Exploration of Novel Chemical Transformations and Scaffold Derivatization

The 9-oxabicyclo[3.3.1]nonane scaffold is a versatile platform for the development of new molecules with a wide range of applications. The hydroxyl group at the C2 position and the bicyclic framework provide multiple points for chemical modification.

A significant area for future research is the derivatization of this compound for applications in medicinal chemistry. The core structure is present in a number of biologically active natural products and has been explored for the synthesis of herbicides. google.com The bicyclo[3.3.1]nonane moiety is also found in compounds with potential anticancer activity. nih.gov Future work could focus on the synthesis of libraries of derivatives of this compound and screening them for various biological activities. For example, computational docking studies have been used to evaluate the therapeutic potential of related bicyclic compounds as antidiabetic agents. umpr.ac.id

The unique three-dimensional structure of the 9-oxabicyclo[3.3.1]nonane scaffold also makes it an interesting building block for materials science. The rigidity of the bicyclic system can be exploited to create well-defined molecular architectures. Furthermore, the development of asymmetric syntheses of this scaffold could lead to its use as a chiral ligand in catalysis. acs.org

Finally, the exploration of novel chemical transformations of the 9-oxabicyclo[3.3.1]nonane ring system itself presents a significant research challenge. Reactions that selectively functionalize other positions on the carbon skeleton or that lead to ring-opening or ring-expansion products could provide access to a diverse range of new and complex molecular structures.

Application AreaResearch FocusPotential Outcomes
Medicinal Chemistry Synthesis and biological evaluation of novel derivatives.Discovery of new therapeutic agents (e.g., herbicides, anticancer drugs).
Materials Science Incorporation of the scaffold into polymers or as a building block for supramolecular assemblies.Development of new materials with tailored properties.
Asymmetric Catalysis Synthesis of enantiomerically pure derivatives for use as chiral ligands.Creation of new catalysts for stereoselective transformations.
Synthetic Methodology Development of novel reactions to functionalize or transform the bicyclic core.Access to new and diverse chemical scaffolds.

Q & A

Q. How can the synthesis of 9-oxabicyclo[3.3.1]nonan-2-ol derivatives be optimized to minimize byproduct formation?

  • Methodology : Utilize a two-step synthesis starting from cycloocta-1,5-diene. In the first step, generate endo,endo-diiodo intermediates via reaction with N-iodosuccinimide (95% yield) . For the second step, dehydrohalogenation with KOH in dry methanol under controlled heating (150°C, 4 days) achieves >90% yield. Monitor reaction progress via 1H NMR to track HI elimination and intermediate ratios (e.g., 21/27/52 at 24 hours, shifting to 26/31/43 after 72 hours) .
  • Key Data : Crystallographic analysis confirms enantiomeric purity (P21/c space group, unit cell dimensions a=5.4167 Å, b=11.5589 Å, c=10.2632 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology : Combine solution-state NMR (Jeol Delta 400 MHz) for proton coupling analysis (e.g., J = 5 Hz for exo-H assignments) and solid-state 13C CP MAS NMR (Bruker Avance 300 MHz) to resolve crystal packing effects. For structural validation, perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL-97 refinement .
  • Key Data : Solid-state NMR reveals two signal sets due to symmetry lowering (C2C1 in crystal lattice), confirmed by X-ray studies showing alternating enantiomer stacks .

Q. How can allylic bromination of this compound derivatives be controlled for regioselectivity?

  • Methodology : Use N-bromosuccinimide (NBS) in CCl4 with initiators:
  • Sodium peroxodisulfate yields exo,exo-dibromo derivatives (95% yield) .
  • Benzoyl peroxide produces tribromo derivatives (85% selectivity for vinylic bromination) .
    Monitor product ratios via GC/MS (Hewlett Packard 5890 Series II) with HP-1 capillary columns .

Advanced Research Questions

Q. Why do discrepancies arise between solution and solid-state NMR data for this compound derivatives?

  • Methodology : Analyze crystal packing effects using X-ray crystallography (e.g., P21/c symmetry) and compare with solution dynamics. For 9-oxabicyclo[3.3.1]nona-2,6-diene, solid-state 13C NMR shows two signal sets due to asymmetric unit pairs (R,R and S,S enantiomers) with intermolecular C···C distances >5.4 Å, ruling out π interactions .
  • Resolution : Use WINGX and PARST97 for geometry calculations to correlate dihedral angles (e.g., φ = 73.8° for H3-C3-C4-H4exo) with coupling constants (3J = 7 − cosφ + 5cos2φ) .

Q. How can synergistic catalysis improve the synthesis of 9-oxabicyclo[3.3.1]nonan-2-one cores?

  • Methodology : Employ Rh2(OAc)4 with Lewis acids (e.g., Sc(OTf)3) for (3+3)-annulation of carbonyl ylides and donor-acceptor cyclopropanes. Optimize solvent polarity (e.g., CH2Cl2 vs. toluene) to stabilize intermediates, achieving >80% yield and high diastereoselectivity .

Q. What mechanistic insights explain the diastereoselectivity in allylic bromination of bicyclic ethers?

  • Methodology : Perform DFT calculations to model transition states. For 9-oxabicyclo[3.3.1]nona-2,6-diene, bromination at C4/C8 is favored due to allylic radical stabilization, while vinylic bromination at C2 occurs via electrophilic addition under peroxide initiation .
  • Experimental Validation : Compare EI-MS fragmentation patterns (e.g., m/z 199 [M+−Br] for dibromo derivatives vs. m/z 169 [M+−2Br] for tribromo products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.